molecular formula C14H14ClNO B8170018 (2'-Chloro-2-methoxy-[1,1'-biphenyl]-4-yl)methanamine

(2'-Chloro-2-methoxy-[1,1'-biphenyl]-4-yl)methanamine

Cat. No.: B8170018
M. Wt: 247.72 g/mol
InChI Key: MAFIRVMNVGHIEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2’-Chloro-2-methoxy-[1,1’-biphenyl]-4-yl)methanamine is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of a chloro group, a methoxy group, and a methanamine group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2’-Chloro-2-methoxy-[1,1’-biphenyl]-4-yl)methanamine typically involves multiple steps. One common method starts with the nucleophilic aromatic substitution of a fluoroarene derivative with sodium methoxide to introduce the methoxy group . This is followed by a Suzuki coupling reaction with chlorinated phenylboronic acids to form the biphenyl structure

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of catalysts and solvents is also crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

(2’-Chloro-2-methoxy-[1,1’-biphenyl]-4-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions include hydroxylated biphenyls, dechlorinated biphenyls, and various substituted biphenyl derivatives.

Scientific Research Applications

(2’-Chloro-2-methoxy-[1,1’-biphenyl]-4-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2’-Chloro-2-methoxy-[1,1’-biphenyl]-4-yl)methanamine involves its interaction with specific molecular targets. The chloro and methoxy groups can participate in hydrogen bonding and van der Waals interactions, affecting the compound’s binding affinity to its targets. The methanamine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2’-Chloro-2-methoxy-[1,1’-biphenyl]-4-yl)methanamine is unique due to the presence of all three functional groups (chloro, methoxy, and methanamine) on the biphenyl structure

Properties

IUPAC Name

[4-(2-chlorophenyl)-3-methoxyphenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO/c1-17-14-8-10(9-16)6-7-12(14)11-4-2-3-5-13(11)15/h2-8H,9,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAFIRVMNVGHIEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.